1-Pyridin-3-ylpiperidine-4-carbonyl chloride
Overview
Description
Scientific Research Applications
Chemical Reactions and Synthesis
1-Pyridin-3-ylpiperidine-4-carbonyl chloride has been studied in various chemical synthesis and reaction processes. For instance, Getlik et al. (2013) investigated the rearrangement of 4-amino-3-halo-pyridines with acyl chlorides, leading to pyridin-4-yl α-substituted acetamide products through nucleophilic aromatic substitution, which is a key reaction in organic synthesis (Getlik et al., 2013). Moosavi-Zare et al. (2013) synthesized a novel ionic liquid 1-sulfopyridinium chloride, showing its application as an efficient catalyst for tandem Knoevenagel–Michael reactions (Moosavi‐Zare et al., 2013).
Molecular Docking and Biological Screening
The compound has been involved in the creation of novel pyridine derivatives for molecular docking and biological screening. Flefel et al. (2018) synthesized new pyridine–pyrazole hybrid derivatives from a pyridine precursor, showing potential for antimicrobial and antioxidant activities (Flefel et al., 2018).
Crystal Structure Analysis
In the field of crystallography, the analysis of compounds related to this compound has provided insights into the packing arrangement and molecular interactions. Zugenmaier (2013) analyzed the crystal structure of a derivative, highlighting strong dipolar interactions (Zugenmaier, 2013).
Synthesis of Functionalized Pyridines
Schmidt et al. (2006) demonstrated the synthesis of functionalized pyridines, showcasing the versatility of pyridine derivatives in chemical synthesis (Schmidt et al., 2006).
Coordination Chemistry
In coordination chemistry, the study of pyridine derivatives, including those related to this compound, has led to new insights. Halcrow (2005) reviewed the synthesis and complex chemistry of pyridine derivatives, noting their applications in luminescent compounds and unusual thermal properties (Halcrow, 2005).
Catalytic Applications
The compound and its derivatives have been explored for their catalytic properties. Li et al. (2011) studied ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes, indicating their efficiency in catalytic activities (Li et al., 2011).
Properties
IUPAC Name |
1-pyridin-3-ylpiperidine-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-11(15)9-3-6-14(7-4-9)10-2-1-5-13-8-10/h1-2,5,8-9H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVKAURQWIPVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)Cl)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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